4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiadiazines are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are important in medicinal chemistry and have displayed a broad spectrum of biological activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, involves the fusion reaction of 5-substituted-2-methylindole-3-acetic acids with thiocarbohydrazide . The reaction of 4-amino-5-mercapto-3-[(5-substituted-2-methyl-1H-indol-3-yl)methyl]-1,2,4-triazoles with a series of phenacyl bromides produced the corresponding 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .Molecular Structure Analysis
The structures of similar compounds, such as 1,2,4-triazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, were elucidated by IR, NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid. Subsequent nucleophilic attack with semicarbazides or thiosemicarbazides allows access to 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles, respectively .Physical And Chemical Properties Analysis
Triazine-based conjugated microporous polymers (TCMPs), which are similar to the compound you mentioned, possess a high BET surface area (>512 m^2 g^−1), a large pore volume (0.2997 cm^3 g^−1), good stability, and display excellent guest uptake of 4.90 g g^−1 in iodine vapour .Scientific Research Applications
Structural Characteristics and Analogy with Antihypertensive Agents
This compound is structurally related to antihypertensive agents like diazoxide. Studies have focused on the structural characterization of similar compounds, revealing unique tautomeric forms and geometrical aspects. For instance, the crystal structure of a related compound, "3,7-Dimethyl-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-Dioxide Zwitterion", has been analyzed, showing delocalization of negative charge and strong acidic character, which are important for understanding its interaction with biological systems (Dupont et al., 1995).
Synthesis and Modification
Research has been conducted on the synthesis of various 1,2,4-thiadiazine derivatives, including the oxidation of certain precursors to produce dioxide and oxide derivatives. These studies are crucial for developing new compounds with potential pharmacological applications. An example is the work on synthesizing pyrido-1,2,4-thiadiazines related to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides, which has implications for creating new medicinal compounds (Neill, Preston, & Wightman, 1998).
Pharmacological Evaluation
Several studies have evaluated the pharmacological properties of these compounds. For example, "3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides" have been synthesized and tested as potassium channel openers on various smooth muscle tissues, showing promising vasorelaxant properties (Pirotte et al., 2000). This research is significant for developing new drugs that target specific tissues or biological processes.
Future Directions
The future directions for research on these types of compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For example, the first reported fluorescent sensor for selective sensing of PAAs among various amines was recently developed .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been known to interact with various enzymes including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes play crucial roles in various biological processes, including metabolism and signal transduction.
Mode of Action
It’s worth noting that compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to inhibit certain enzymes . This inhibition could be due to the formation of a complex between the compound and the enzyme, which prevents the enzyme from performing its normal function.
Biochemical Pathways
For instance, inhibition of carbonic anhydrase could affect acid-base balance in the body, while inhibition of cholinesterase could impact neurotransmission .
properties
IUPAC Name |
4-(3-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9-4-2-5-10(8-9)16-12-11(6-3-7-14-12)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUISCBNIVDFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.